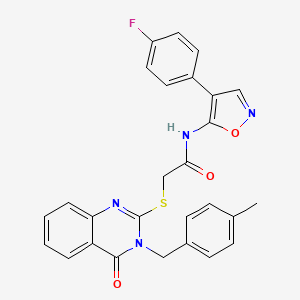
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H21FN4O3S and its molecular weight is 500.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-(4-fluorophenyl)isoxazol-5-yl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide is a complex organic compound exhibiting potential biological activities. This article reviews the compound’s pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Isoxazole ring : Contributing to its biological activity.
- Fluorophenyl group : Enhancing lipophilicity and receptor binding.
- Quinazoline derivative : Known for its diverse pharmacological properties.
Biological Activities
Research indicates that this compound may exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing isoxazole and quinazoline moieties often possess antimicrobial properties. The presence of the fluorophenyl group can enhance these effects by improving the compound's interaction with microbial targets.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory potential. Compounds with similar structures have demonstrated inhibition of pro-inflammatory cytokines, suggesting a possible mechanism through which this compound could exert anti-inflammatory effects.
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. For example, compounds with isoxazole and quinazoline structures have been tested against MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells, showing varying degrees of inhibition.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways related to inflammation and cell proliferation.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Study on Quinazoline Derivatives :
-
Cytotoxicity Assessment :
- Objective : Assess the cytotoxic effects on cancer cell lines.
- Results : Compounds demonstrated IC50 values ranging from 10 μM to 30 μM against MCF-7 cells, indicating moderate to strong cytotoxic effects .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,2-oxazol-5-yl]-2-[3-[(4-methylphenyl)methyl]-4-oxoquinazolin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21FN4O3S/c1-17-6-8-18(9-7-17)15-32-26(34)21-4-2-3-5-23(21)30-27(32)36-16-24(33)31-25-22(14-29-35-25)19-10-12-20(28)13-11-19/h2-14H,15-16H2,1H3,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAQZGILUXBYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=NO4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














